molecular formula C9H7F2N3 B1428827 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine CAS No. 1384537-81-8

3-(2,3-difluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1428827
M. Wt: 195.17 g/mol
InChI Key: IYYQJBWUGLKJDP-UHFFFAOYSA-N
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Description

“3-(2,3-difluorophenyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The “2,3-difluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) that has two fluorine atoms attached to it at the 2nd and 3rd positions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,3-difluorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the pyrazole ring could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Fluorescence Sensing and Logic Circuit Construction

  • A study by Gao et al. (2018) discusses a novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine, which exhibited excellent fluorescence sensing abilities for Al3+ and Zn2+. This compound was also used to construct a logic circuit, leveraging its multi-responsive properties induced by UV/Vis lights and metal ions (Gao et al., 2018).

Catalysis in Organic Synthesis

  • Togni et al. (1996) explored the use of ferrocenyl pyrazole ligands, including compounds similar to 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine, in palladium-catalyzed asymmetric allylic amination. This process demonstrated high enantioselectivity, suggesting potential applications in chiral synthesis (Togni et al., 1996).

Synthesis of Novel Heterocyclic Compounds

  • Xu Li-feng (2011) reported the synthesis of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, utilizing a pyrazole-5-amine derivative as an intermediate. These compounds showed promising biological activities, highlighting the utility of pyrazole-5-amines in medicinal chemistry (Xu Li-feng, 2011).

Development of Heterocyclic Scaffolds

  • Revanna et al. (2013) synthesized fluorinated heterocyclic scaffolds, including a derivative of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine. This work illustrates the potential of pyrazole derivatives in developing novel functionalized compounds (Revanna et al., 2013).

Nonlinear Electro-Optics

  • Shelkovnikov et al. (2019) synthesized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles containing various amine residues. These compounds were used as donor building blocks in synthesizing donor–acceptor dyes for potential applications in nonlinear electro-optics (Shelkovnikov et al., 2019).

Future Directions

The future research directions for this compound would depend on its potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in fields like medicinal chemistry and drug discovery .

properties

IUPAC Name

5-(2,3-difluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYQJBWUGLKJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-difluorophenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org

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